molecular formula C15H18N2O2 B2967042 N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2361807-37-4

N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide

Cat. No.: B2967042
CAS No.: 2361807-37-4
M. Wt: 258.321
InChI Key: GPWNNRVTQLLSJM-UHFFFAOYSA-N
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Description

N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidinone ring, a benzyl group, and a prop-2-enamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Benzylation: The next step involves the introduction of the benzyl group. This can be done through a nucleophilic substitution reaction where the pyrrolidinone is treated with benzyl chloride in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the formation of the prop-2-enamide moiety. This can be achieved by reacting the benzylated pyrrolidinone with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-enamide: Similar structure but lacks the methyl group.

    N-(1-Benzyl-2-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide: Contains an additional methyl group on the pyrrolidinone ring.

    N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-enamide: Similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-14(18)16-9-13-8-15(19)17(11-13)10-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWNNRVTQLLSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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